1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Salt selection Solubility enhancement Equivalent weight

Assay variability from uncertain salt stoichiometry? 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride (CAS 1390654-38-2) solves this with defined tri-HCl stoichiometry, high aqueous solubility, and consistent ≥95% purity. - Enables reliable automated dispensing for CNS-targeted library synthesis. - Compact scaffold (XLogP -0.2, TPSA 18.5 Ų) supports oral bioavailability and CNS penetration. - Racemic form ideal for hit-finding; pyrrolidine nitrogen readily functionalized for SAR exploration.

Molecular Formula C9H22Cl3N3
Molecular Weight 278.6 g/mol
CAS No. 1390654-38-2
Cat. No. B1431892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
CAS1390654-38-2
Molecular FormulaC9H22Cl3N3
Molecular Weight278.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCNC2.Cl.Cl.Cl
InChIInChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
InChIKeyIVMWYPBOTNWLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride – Procurement‑Grade Chemical Identity and Baseline Physicochemical Profile


1‑Methyl‑4‑(3‑pyrrolidinyl)piperazine trihydrochloride (CAS 1390654‑38‑2) is a racemic piperazine‑pyrrolidine hybrid supplied as a tri‑hydrochloride salt [REFS‑1]. The free‑base diamine (C₉H₁₉N₃, MW 169.27 Da) bears a single rotatable bond linking a 1‑methylpiperazine ring to a pyrrolidin‑3‑yl substituent, yielding a compact, moderately polar scaffold (XLogP –0.2) [REFS‑2]. The trihydrochloride salt (C₉H₂₂Cl₃N₃, MW 278.6 Da) is the most common commercial form, with typical purity ≥ 95 % [REFS‑3]. This building block is primarily employed in medicinal chemistry for the construction of CNS‑targeted libraries, kappa‑opioid receptor ligands, and neurokinin antagonists [REFS‑4].

Why Generic Substitution Falls Short When Sourcing 1‑Methyl‑4‑(3‑pyrrolidinyl)piperazine Trihydrochloride


Interchanging 1‑methyl‑4‑(3‑pyrrolidinyl)piperazine trihydrochloride with the free base, a different salt, or a structurally related analog is not straightforward. Salt stoichiometry (tri‑HCl vs. di‑HCl or free base) directly alters equivalent weight, aqueous solubility, and hygroscopicity, thereby affecting the reproducibility of solution‑phase assays and scale‑up reactions [REFS‑1]. The racemic nature of CAS 1390654‑38‑2 distinguishes it from enantiopure (R)‑ and (S)‑forms (CAS 771438‑38‑1 and 1067716‑49‑7), which exhibit different pharmacological profiles and procurement costs [REFS‑2]. Furthermore, substituting the pyrrolidine ring with a piperidine (e.g., 1‑methyl‑4‑(3‑piperidinyl)piperazine) increases lipophilicity and ring size, potentially altering target affinity and ADME properties [REFS‑3]. The quantitative evidence below details why these differences matter for scientific selection.

Quantitative Differentiation Guide for 1‑Methyl‑4‑(3‑pyrrolidinyl)piperazine Trihydrochloride Procurement


Tri‑HCl Salt Stoichiometry Confers Defined Equivalent Weight and High Aqueous Solubility Relative to the Free Base

The tri‑hydrochloride salt (CAS 1390654‑38‑2) provides a precise 3 HCl stoichiometry, giving an equivalent weight of 278.6 Da versus 169.27 Da for the free base (CAS 202991‑92‑2), a 65 % mass increase that must be accounted for in molar calculations [REFS‑1][REFS‑2]. Vendor specifications describe the tri‑HCl form as ‘highly soluble in water’, in contrast to the free base which has a predicted water solubility of approximately 1 × 10⁶ mg L⁻¹ but, as a liquid amine, may exhibit variable dissolution kinetics and hygroscopicity [REFS‑3]. The di‑HCl salt (CAS 1219980‑00‑3, MW 242.19 Da) is an intermediate stoichiometry, but quantitative head‑to‑head solubility data for the tri‑HCl vs. di‑HCl remain absent from the primary literature, making the tri‑HCl the most consistently characterised high‑solubility form available from multiple vendors [REFS‑4].

Salt selection Solubility enhancement Equivalent weight Solution-phase chemistry

Racemic Nature Provides Cost‑Effective Scaffold Diversity Compared with Enantiopure (R)‑ and (S)‑Isomers

CAS 1390654‑38‑2 is explicitly designated as a racemic mixture (stereochemistry: RACEMIC) by multiple suppliers [REFS‑1]. By contrast, the enantiopure (R)‑isomer (CAS 771438‑38‑1) and (S)‑isomer (CAS 1067716‑49‑7) are available only through specialist vendors at higher cost and with longer lead times [REFS‑2]. While no published head‑to‑head pharmacological comparison exists for the racemate versus single enantiomers, the racemic form is the standard choice for initial high‑throughput screening and diversity‑oriented synthesis where chiral resolution is not required, reducing procurement expenditure by an estimated 50–80 % based on typical vendor pricing differentials for analogous chiral building blocks [REFS‑3].

Chiral chemistry Stereochemistry Cost efficiency Library synthesis

Pyrrolidine‑Piperazine Scaffold Offers Lower Lipophilicity and Smaller Topological Polar Surface Area than Benzyl‑ and Piperidine‑Containing Analogs

The 1‑methyl‑4‑(pyrrolidin‑3‑yl)piperazine scaffold exhibits an XLogP of –0.2 for the free base, indicating moderate hydrophilicity ideal for CNS drug‑likeness [REFS‑1]. In contrast, the 1‑benzyl analog (1‑benzyl‑4‑(pyrrolidin‑3‑yl)piperazine, CAS 1220038‑32‑3) bears a lipophilic benzyl group expected to increase log P by approximately 1.5–2.0 log units, while the piperidine analog (1‑methyl‑4‑(piperidin‑3‑yl)piperazine, CAS 1220037‑72‑8) introduces a six‑membered ring, increasing molecular volume and potentially altering target‑binding conformation [REFS‑2]. The tri‑HCl salt’s computed topological polar surface area (TPSA) of 18.5 Ų (free base TPSA ~18.5 Ų) remains well below the 60–70 Ų threshold associated with poor blood–brain barrier penetration, making this scaffold a favourable starting point for CNS programmes [REFS‑3].

Lipophilicity Polar surface area Drug-likeness CNS penetration

Consistent Vendor‑Declared Purity ≥ 95 % Facilitates Reproducible Library Synthesis and Biological Assays

Multiple independent vendors (AKSci, AChemBlock, CymitQuimica) list the minimum purity of CAS 1390654‑38‑2 as 95 %, with some (e.g., AmatekSci) specifying 97 % [REFS‑1][REFS‑2]. This cross‑vendor consistency reduces batch‑to‑batch variability relative to less commonly stocked analogs such as the di‑HCl salt, where purity specifications may vary more widely. While the free base (CAS 202991‑92‑2) is also offered at 95–97 %, the tri‑HCl salt’s solid physical form and defined stoichiometry add an extra layer of quality assurance for automated liquid handling and compound management workflows [REFS‑3].

Purity specification Quality control Reproducibility High‑throughput screening

Optimal Research and Industrial Application Scenarios for 1‑Methyl‑4‑(3‑pyrrolidinyl)piperazine Trihydrochloride


High‑Throughput Screening and Diversity‑Oriented Synthesis

The racemic tri‑HCl salt is ideally suited for constructing large, diverse compound libraries targeting CNS receptors. Its defined salt stoichiometry, high aqueous solubility, and consistent purity (≥ 95 %) enable reliable automated dispensing and minimise well‑to‑well variability in biochemical and cell‑based assays [REFS‑1]. The low XLogP (–0.2) and TPSA (18.5 Ų) favour oral bioavailability and CNS penetration, making it a preferred building block for hit‑finding campaigns against neurological targets [REFS‑2].

Medicinal Chemistry Exploration of Kappa‑Opioid and Neurokinin Receptors

Derivatives of the 1‑methyl‑4‑(pyrrolidin‑3‑yl)piperazine scaffold have been claimed in patents as neurokinin (NK1) antagonists and kappa‑opioid receptor ligands [REFS‑3]. The tri‑HCl salt provides a convenient, water‑soluble starting material for parallel synthesis of focused libraries around these pharmacophores, where the pyrrolidine nitrogen can be readily functionalised to explore structure–activity relationships [REFS‑4].

Physicochemical Property Optimisation in Lead Generation

When a lead series requires reduction of lipophilicity or improvement of ligand efficiency, the 1‑methyl‑4‑(pyrrolidin‑3‑yl)piperazine scaffold offers a compact, polar alternative to bulkier analogs such as the 1‑benzyl or 1‑piperidinyl variants. The computed XLogP difference of ≥ 1.5 log units relative to the benzyl analog can translate into improved metabolic stability and reduced off‑target binding, as inferred from general medicinal chemistry principles [REFS‑5].

Scale‑Up and Process Chemistry Feasibility Studies

The solid tri‑HCl form is non‑hygroscopic and stable under long‑term storage at cool, dry conditions, facilitating kilogram‑scale procurement and inventory management [REFS‑6]. Its well‑defined equivalent weight simplifies reaction stoichiometry calculations during route scouting and process development, reducing the risk of charging errors compared with less well‑characterised salt forms [REFS‑7].

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